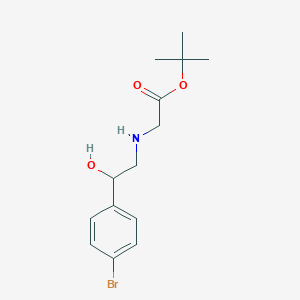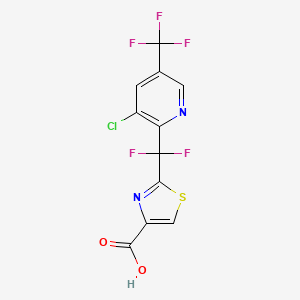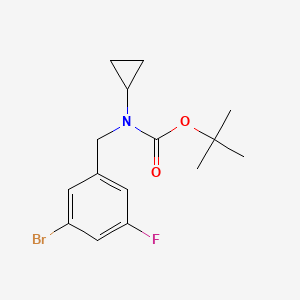
1-Óxido de 3-cloro-2-ciano-5-(trifluorometil)piridina
Descripción general
Descripción
“3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
Various methods of synthesizing 2,3,5-DCTF, a related compound, have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis
The molecular structure of “3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical–chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” are characterized by its distinctive physical–chemical properties due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación
Reacción de Metalación
El compuesto se utiliza en la preparación de (trifluorometil)piridil-litio a través de una reacción de metalación, que es un método para introducir un átomo metálico en una molécula orgánica .
Síntesis de Marcos Metal-Orgánicos (MOFs)
Sirve como precursor en la síntesis de marcos metal-orgánicos (MOFs), que son compuestos que constan de iones metálicos o grupos coordinados con ligandos orgánicos para formar estructuras unidimensionales, bidimensionales o tridimensionales .
Intermediarios Farmacéuticos
Este compuesto químico es un intermedio en la síntesis de s-tetrazinas y otros compuestos farmacéuticos, lo que indica su papel en el desarrollo y la síntesis de fármacos .
Funcionalización Regioexhaustiva
Se puede utilizar como un sustrato modelo para investigar la funcionalización regioexhaustiva, que es un proceso que introduce selectivamente sustituyentes en regiones específicas de una molécula .
Síntesis de Agroquímicos
El compuesto es un intermedio clave para la síntesis de fluazifop, un agroquímico utilizado para la protección de los cultivos contra las plagas. Se puede obtener con buen rendimiento a través de una simple reacción de un solo paso .
Incorporación del Grupo Trifluorometilo
La incorporación del grupo trifluorometilo en diversas moléculas es crucial para crear compuestos con las propiedades deseadas, como una mayor actividad biológica o estabilidad .
Mecanismo De Acción
Target of Action
It’s known that this compound is often used in organic synthesis reactions as a catalyst, reagent, and intermediate .
Mode of Action
It’s known that this compound is highly reactive and is often used in organic synthesis reactions .
Biochemical Pathways
It’s known that this compound is often used in organic synthesis reactions, which suggests that it may interact with a variety of biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It’s known that this compound is often used in organic synthesis reactions, which suggests that its pharmacokinetic properties may vary depending on the specific context of its use .
Result of Action
It’s known that this compound is often used in organic synthesis reactions, which suggests that its effects may vary depending on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, it should be handled with care to avoid skin contact and inhalation .
Direcciones Futuras
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that “3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide” and its derivatives may have potential for future applications in various industries.
Análisis Bioquímico
Biochemical Properties
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with DNA or RNA, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide in laboratory settings are significant. Over time, the stability and degradation of this compound can influence its efficacy and safety. Studies have shown that it remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism . The precise localization can affect its efficacy and the nature of its interactions with other biomolecules.
Propiedades
IUPAC Name |
3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O/c8-5-1-4(7(9,10)11)3-13(14)6(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZAIWZKCCBSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C(=C1Cl)C#N)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate](/img/structure/B1412407.png)
![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)

![2,5,8-Trichloropyrido[2,3-d]pyridazine](/img/structure/B1412412.png)




![5-Ethyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412419.png)
![2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1412421.png)
![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)
![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)

